molecular formula C14H17N2O3P B14701853 Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate CAS No. 20872-75-7

Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate

Cat. No.: B14701853
CAS No.: 20872-75-7
M. Wt: 292.27 g/mol
InChI Key: CIFMUIDPXSKEQN-UHFFFAOYSA-N
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Description

Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate typically involves the reaction of isoquinoline derivatives with diethyl phosphite and a cyanating agent. The reaction conditions may include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine-substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate would depend on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate include other isoquinoline derivatives and phosphonates, such as:

  • Diethyl (isoquinolin-2-yl)phosphonate
  • Diethyl (1-aminoisoquinolin-2(1H)-yl)phosphonate
  • Diethyl (1-hydroxyisoquinolin-2(1H)-yl)phosphonate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a cyano group and a phosphonate group

Properties

CAS No.

20872-75-7

Molecular Formula

C14H17N2O3P

Molecular Weight

292.27 g/mol

IUPAC Name

2-diethoxyphosphoryl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)16-10-9-12-7-5-6-8-13(12)14(16)11-15/h5-10,14H,3-4H2,1-2H3

InChI Key

CIFMUIDPXSKEQN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N1C=CC2=CC=CC=C2C1C#N)OCC

Origin of Product

United States

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